2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Synthesized into drugs for treating neurological disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to neurotransmitters, influencing various biochemical processes in the body. The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of active metabolites that exert physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dihydroxyphenyl)pentanoic acid: Shares similar structural features but lacks the amino group.
2-Amino-4,5-dimethoxybenzoic acid: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-8(11(15)16)3-1-2-7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,1-3,12H2,(H,15,16) |
InChI Key |
PMMNPSZBLROCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(C(=O)O)N)O)O |
Origin of Product |
United States |
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